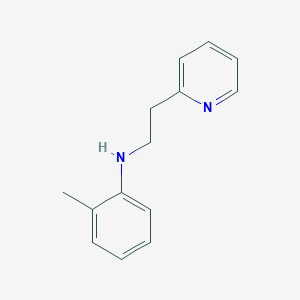

1-(3-Methylphenyl)-1-phenylmethanamine

説明

The compound 1-(3-Methylphenyl)-1-phenylmethanamine is a chemical entity that can be associated with a variety of chemical reactions and possesses certain physical and chemical properties that make it of interest in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of 1-(3-Methylphenyl)-1-phenylmethanamine.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, as seen in the synthesis of 1,2-diamines through a reaction involving phenyldiazoacetate, arylamine, and imine in the presence of dirhodium acetate . Similarly, the synthesis of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives involves the design of "biased agonists" for serotonin receptors . These methods could potentially be adapted for the synthesis of 1-(3-Methylphenyl)-1-phenylmethanamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to 1-(3-Methylphenyl)-1-phenylmethanamine can be complex, with the potential for multiple stereoisomers. For instance, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold resulted in two diastereoisomers, indicating the importance of stereochemistry in the synthesis of such compounds . The molecular structure can be further elucidated using techniques such as X-ray diffraction, as demonstrated for a novel organic salt obtained from benzylamine .

Chemical Reactions Analysis

The reactivity of methanamine derivatives can be explored through various chemical reactions. For example, (N-Isocyanimino)Triphenylphosphorane has been used for the preparation of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives, showcasing the versatility of methanamine compounds in multi-component reactions . Additionally, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a polyphosphoric acid condensation route highlights another synthetic approach .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanamine derivatives can vary widely. For instance, the novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine exhibit high receptor affinity and selectivity, along with favorable drug-like properties . The Schiff base compound phenylmethanaminium (E)-4-((benzylimino)methyl)benzoate has been studied for its optoelectronic properties, indicating potential applications in lasers and frequency-converting devices . Moreover, the chromatographic and mass spectral analysis of 1-(3,4-methylenedioxyphenyl)-1-propanamines provides insights into the analytical characterization of similar compounds .

作用機序

Target of Action

Structurally similar compounds such as 3-mmc (3-methylmethcathinone) are known to inhibit the norepinephrine (net), serotonin (sert), and dopamine (dat) transporters . These transporters play a crucial role in the regulation of neurotransmitters in the brain, affecting mood, appetite, and other physiological processes.

Mode of Action

If we consider the action of structurally similar compounds, it may function as a norepinephrine-dopamine reuptake inhibitor . This means it could potentially prevent the reabsorption of these neurotransmitters into the pre-synaptic neuron, thereby increasing their availability in the synaptic cleft and prolonging their effects on the post-synaptic neuron.

Biochemical Pathways

Compounds with similar structures, such as 3-mmc, are known to affect the monoaminergic system, particularly the dopaminergic and serotonergic pathways . These pathways are involved in various physiological functions, including mood regulation, reward, and cognition.

Pharmacokinetics

Similar compounds like 3-mmc are known to be rapidly absorbed and distributed in the body . The metabolism of such compounds often involves hydroxylation, demethylation, and deamination . These metabolic processes can affect the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

特性

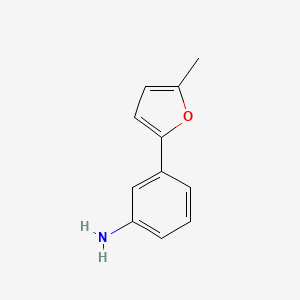

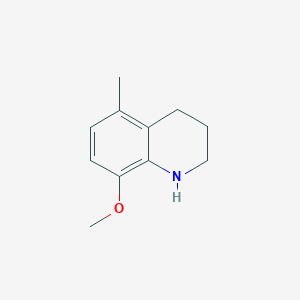

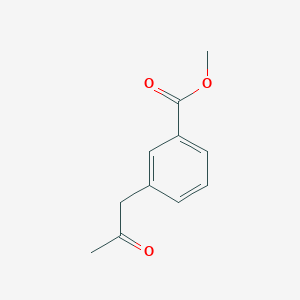

IUPAC Name |

(3-methylphenyl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWWNHQOJUELFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylphenyl)-1-phenylmethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。